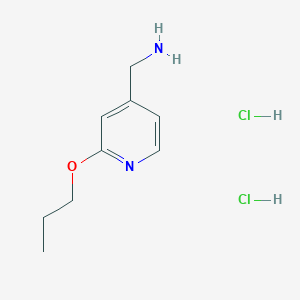![molecular formula C16H17N3 B1376681 7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1411037-38-1](/img/structure/B1376681.png)
7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine
Vue d'ensemble
Description
The compound “7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound. Heterocycles are rings that contain atoms of at least two different elements. In this case, the ring contains nitrogen (N) and carbon © atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the ring structure could potentially create areas of positive and negative charge within the molecule, affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazo[4,5-b]pyridine core and the electron-donating methyl groups. The compound could potentially undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is often used as a fluorescent probe in biochemical experiments, particularly for detecting or labeling dna or proteins .
Mode of Action
The compound interacts with its targets through fluorescence. When dissolved in an appropriate solvent, it exhibits yellow fluorescence . This property allows it to bind to DNA or proteins and emit light when excited, enabling the detection and localization of these biomolecules .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the detection and localization of DNA or proteins. By binding to these biomolecules and emitting fluorescence, it allows for their visualization under a fluorescence microscope or other related technologies .
Action Environment
The action, efficacy, and stability of 7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine can be influenced by various environmental factors. For instance, the compound exhibits good stability under general conditions .
Propriétés
IUPAC Name |
7-methyl-2-(2,4,6-trimethylphenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-9-7-11(3)13(12(4)8-9)15-18-14-10(2)5-6-17-16(14)19-15/h5-8H,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIKCDPPGDREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1376607.png)








![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)